1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea is a synthetic organic compound that features a unique combination of adamantane and furan moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while furan is an aromatic heterocycle with a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Furan Moiety: The furan ring can be introduced via a Grignard reaction, where a furan derivative is reacted with a suitable Grignard reagent to form the desired furan-substituted intermediate.
Urea Formation: The final step involves the reaction of the adamantane and furan intermediates with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The adamantane moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The rigidity and stability of the adamantane moiety make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the furan ring can facilitate interactions with biological targets.
Materials Science: The compound’s rigid structure can contribute to the mechanical strength and thermal stability of materials, making it suitable for use in high-performance applications.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)urea:
3-(Furan-2-yl)propan-2-ylurea: Lacks the adamantane moiety, resulting in reduced stability and rigidity.
1-(Adamantan-1-yl)-3-(phenyl)urea: Contains a phenyl group instead of a furan ring, which may alter its chemical reactivity and biological activity.
Uniqueness
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea is unique due to the combination of the adamantane and furan moieties. This combination imparts both stability and reactivity, making the compound suitable for a wide range of applications in medicinal chemistry, materials science, and industrial processes.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[1-(furan-2-yl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(5-16-3-2-4-22-16)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-4,12-15H,5-11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPFFOGYFDVBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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